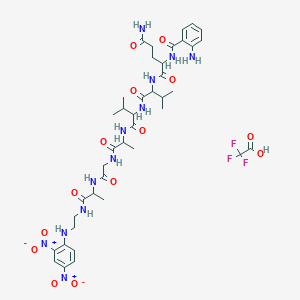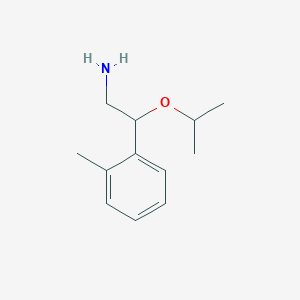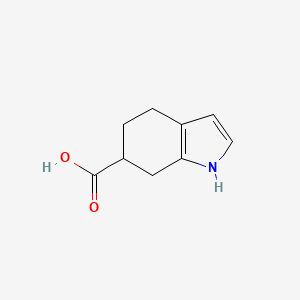
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is a complex steroid compound. It is a derivative of cholestane, characterized by the presence of a methyl group at the 4alpha position and an ethyl group at the 24R position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to biologically significant molecules such as hormones and vitamins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of cholestane derivatives through a series of chemical reactions, including alkylation, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The process may also involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Wissenschaftliche Forschungsanwendungen
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor to hormone synthesis.
Industry: Utilized in the production of various steroid-based products, including pharmaceuticals and nutraceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4alpha-Methyl-24-ethyl-cholest-8(14)-en-3beta-ol: A related sterol with similar structural features.
4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol: Another sterol with a different arrangement of double bonds and functional groups.
Uniqueness
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C30H54 |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
17-(5-ethyl-6-methylheptan-2-yl)-4,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-8-23(20(2)3)12-11-22(5)26-15-16-27-24-13-14-25-21(4)10-9-18-29(25,6)28(24)17-19-30(26,27)7/h20-28H,8-19H2,1-7H3 |
InChI-Schlüssel |
YLPQYQLAPDSRON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)


![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)

![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)





